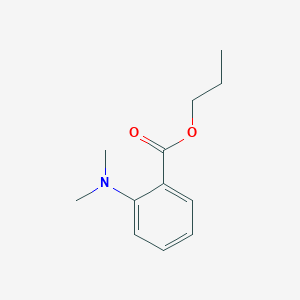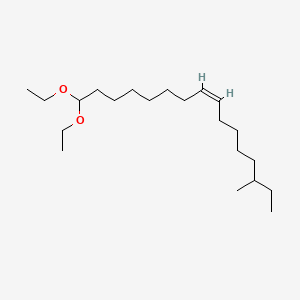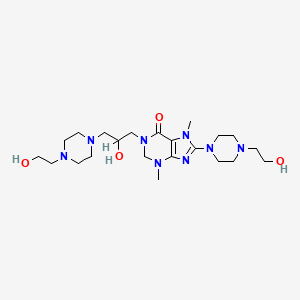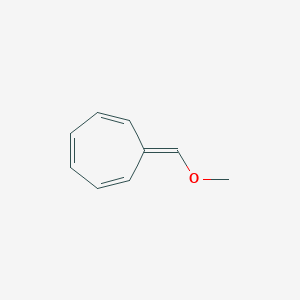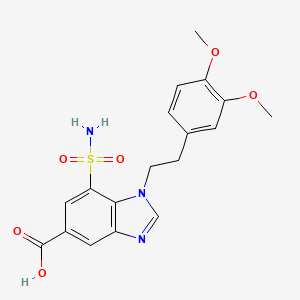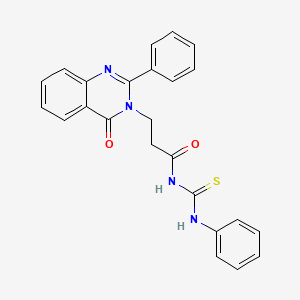
CID 78063757
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78063757 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063757 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to optimize the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The industrial process also incorporates purification steps, such as crystallization and filtration, to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: CID 78063757 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with different properties.
Scientific Research Applications
CID 78063757 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of specific diseases. Additionally, in industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78063757 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic alterations.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78063757 include those with analogous structures or functional groups that exhibit comparable chemical and biological properties. Examples of such compounds can be found in chemical databases like PubChem, where structural similarity searches can identify related molecules.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and molecular architecture, which confer unique reactivity and biological activity
Properties
Molecular Formula |
Al3Ti2 |
|---|---|
Molecular Weight |
176.68 g/mol |
InChI |
InChI=1S/3Al.2Ti |
InChI Key |
HQBQSWUSTAMFPT-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
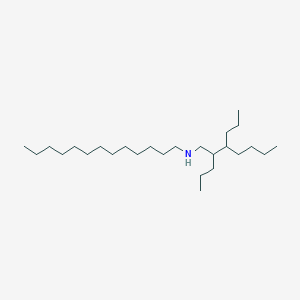
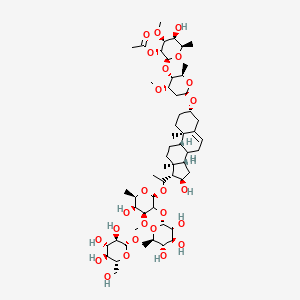
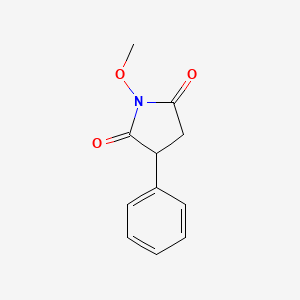
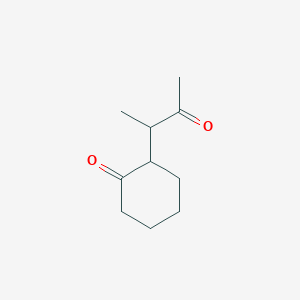
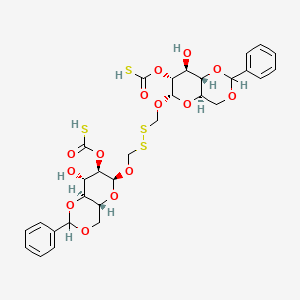
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
